

Application Notes and Protocols: 2-Methylheptanal as a Flavor and Fragrance Ingredient

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Compound of Interest

Compound Name: 2-Methylheptanal

Cat. No.: B049883

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Introduction

2-Methylheptanal (CAS No. 16630-91-4) is an eight-carbon branched-chain aldehyde with potential applications as a flavor and fragrance ingredient.^{[1][2][3]} Its structural isomers, such as 6-methylheptanal, are recognized for their distinct aroma profiles, suggesting that **2-methylheptanal** may also possess valuable sensory properties.^[4] These notes provide a comprehensive overview of the available data, safety considerations, and detailed protocols for the evaluation and application of **2-Methylheptanal** in flavor and fragrance formulations.

While specific sensory and regulatory data for **2-Methylheptanal** are limited in publicly available literature, this document leverages information on closely related compounds and general principles for the evaluation of aldehyde-based flavoring and fragrance materials to provide a foundational guide for research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **2-Methylheptanal** is essential for its effective application and for ensuring stability in various formulations.

Property	Value	Reference
Chemical Name	2-Methylheptanal	[3]
Synonyms	2-methylheptan-1-al	[1]
CAS Number	16630-91-4	[2]
Molecular Formula	C ₈ H ₁₆ O	[1][2]
Molecular Weight	128.21 g/mol	[1][2]
Appearance	Clear colorless liquid	[1]
Boiling Point	163°C at 760 mmHg	[1]
Solubility	Slightly soluble in water	[1]

Sensory Profile and Evaluation

The sensory characteristics of a flavor or fragrance ingredient are paramount to its utility. While specific data for **2-Methylheptanal** is not readily available, the profile of a structural isomer, 6-methylheptanal, is described as "fresh green juicy sweet orange".[4] This suggests that **2-Methylheptanal** may also exhibit green and fruity notes.

Experimental Protocol: Sensory Evaluation of 2-Methylheptanal

This protocol outlines a standardized method for determining the sensory profile of **2-Methylheptanal**.

Objective: To characterize the odor and taste profile of **2-Methylheptanal**.

Materials:

- **2-Methylheptanal**, high purity grade
- Odor-free water
- Ethanol (food grade)

- Odor-free sample cups with lids
- Glass sniffing strips
- Sensory panel of trained assessors (minimum of 8)

Procedure:

- Sample Preparation (Odor Evaluation):
 - Prepare a 1% solution of **2-Methylheptanal** in food-grade ethanol.
 - Dip individual glass sniffing strips into the solution for 2 seconds.
 - Allow the solvent to evaporate for 30 seconds before evaluation.
- Sample Preparation (Taste Evaluation):
 - Prepare a series of dilutions of **2-Methylheptanal** in odor-free water, starting from 10 ppm down to 0.01 ppm.
 - Present the solutions to the panelists in coded, odor-free cups.
- Evaluation:
 - Panelists will first evaluate the odor of the sniffing strips and record descriptive terms.
 - Panelists will then taste the prepared solutions, starting with the lowest concentration, and describe the flavor profile.
 - A washout period with odor-free water between samples is mandatory.

Data Analysis:

- Compile a list of all sensory descriptors used by the panelists.
- Calculate the frequency of use for each descriptor to identify the most prominent sensory attributes.

Regulatory and Safety Information

As of the date of this document, **2-Methylheptanal** does not have a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) number, nor has it been evaluated by JECFA (the Joint FAO/WHO Expert Committee on Food Additives).

However, several structurally related compounds have been favorably reviewed:

Compound	FEMA Number	JECFA Number	Status
6-Methylheptanal	4498	2174	No safety concern at current levels of intake when used as a flavouring agent. [5] [6]
2-Methyloctanal	2727	270	No safety concern at current levels of intake when used as a flavouring agent. [7] [8]
2-Methylheptanoic Acid	2706	1212	No safety concern at current levels of intake when used as a flavouring agent. [9] [10]
2-Methylheptan-3-one	4000	1156	No safety concern at current levels of intake when used as a flavouring agent. [11]

This suggests that a safety evaluation for **2-Methylheptanal** could be pursued based on the established safety of similar branched-chain aldehydes.

Safety Precautions:

- **2-Methylheptanal** is flammable.[\[1\]](#)
- It may be irritating to the eyes, respiratory system, and skin.[\[1\]](#)

- Wear suitable protective clothing, gloves, and eye/face protection during handling.^[1]

Application in Flavor and Fragrance Formulations

Given the likely green and fruity notes, **2-Methylheptanal** could be a valuable component in a variety of flavor and fragrance formulations.

Potential Flavor Applications:

- Fruit Flavors: To enhance green and citrus notes in apple, pear, and citrus flavor profiles.
- Beverages: To add a fresh, juicy character to soft drinks and alcoholic beverages.
- Confectionery: To provide a unique fruity note in hard candies and chewing gums.

Potential Fragrance Applications:

- Fine Fragrance: To impart a fresh, green, and slightly fruity top note in aldehydic and citrus fragrances.
- Personal Care: To add a clean and fresh scent to soaps, shampoos, and lotions.
- Household Products: To provide a pleasant and fresh aroma in air fresheners and cleaning products.

Experimental Protocols for Application Development

Protocol: Determination of Odor Detection Threshold

This protocol is based on the ascending concentration series method.

Objective: To determine the concentration at which the odor of **2-Methylheptanal** is detectable.

Materials:

- **2-Methylheptanal**
- Odor-free, non-polar solvent (e.g., mineral oil)

- Series of glass bottles with screw caps
- Panel of at least 10 trained assessors

Procedure:

- Prepare a stock solution of 1% **2-Methylheptanal** in the solvent.
- Create a series of dilutions in factors of 10 (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, 0.01 ppm, 0.001 ppm).
- Present the samples to the panelists in a randomized order, including a blank (solvent only).
- Use a three-alternative forced-choice (3-AFC) method, where two bottles contain the blank and one contains the odorant at a specific concentration.
- Panelists are asked to identify the bottle that smells different.
- The threshold is defined as the concentration at which at least 50% of the panel can correctly identify the odorant.

Protocol: Stability Testing in a Beverage Matrix

Objective: To evaluate the stability of **2-Methylheptanal** in a model beverage system over time.

Materials:

- **2-Methylheptanal**
- Model beverage base (e.g., 10% sugar solution with citric acid to pH 3.0)
- Gas chromatograph with a flame ionization detector (GC-FID)
- Headspace autosampler
- Sealed glass vials

Procedure:

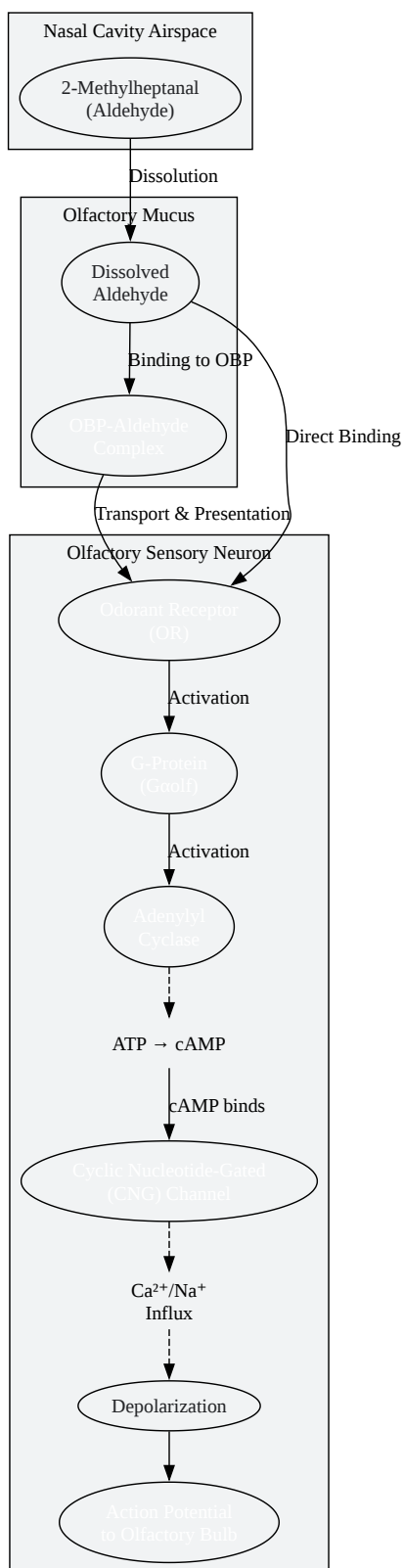
- Prepare a batch of the model beverage containing **2-Methylheptanal** at a typical use level (e.g., 1 ppm).
- Dispense the beverage into sealed glass vials, leaving minimal headspace.
- Store the vials under different conditions (e.g., refrigerated at 4°C, ambient at 25°C, and accelerated at 40°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze the concentration of **2-Methylheptanal** using headspace GC-FID.
- A sensory panel can also evaluate the samples at each time point to assess any changes in the flavor profile.

Data Analysis:

- Plot the concentration of **2-Methylheptanal** over time for each storage condition.
- Calculate the half-life of **2-Methylheptanal** under each condition to determine its stability.

Signaling Pathways and Mechanisms of Perception

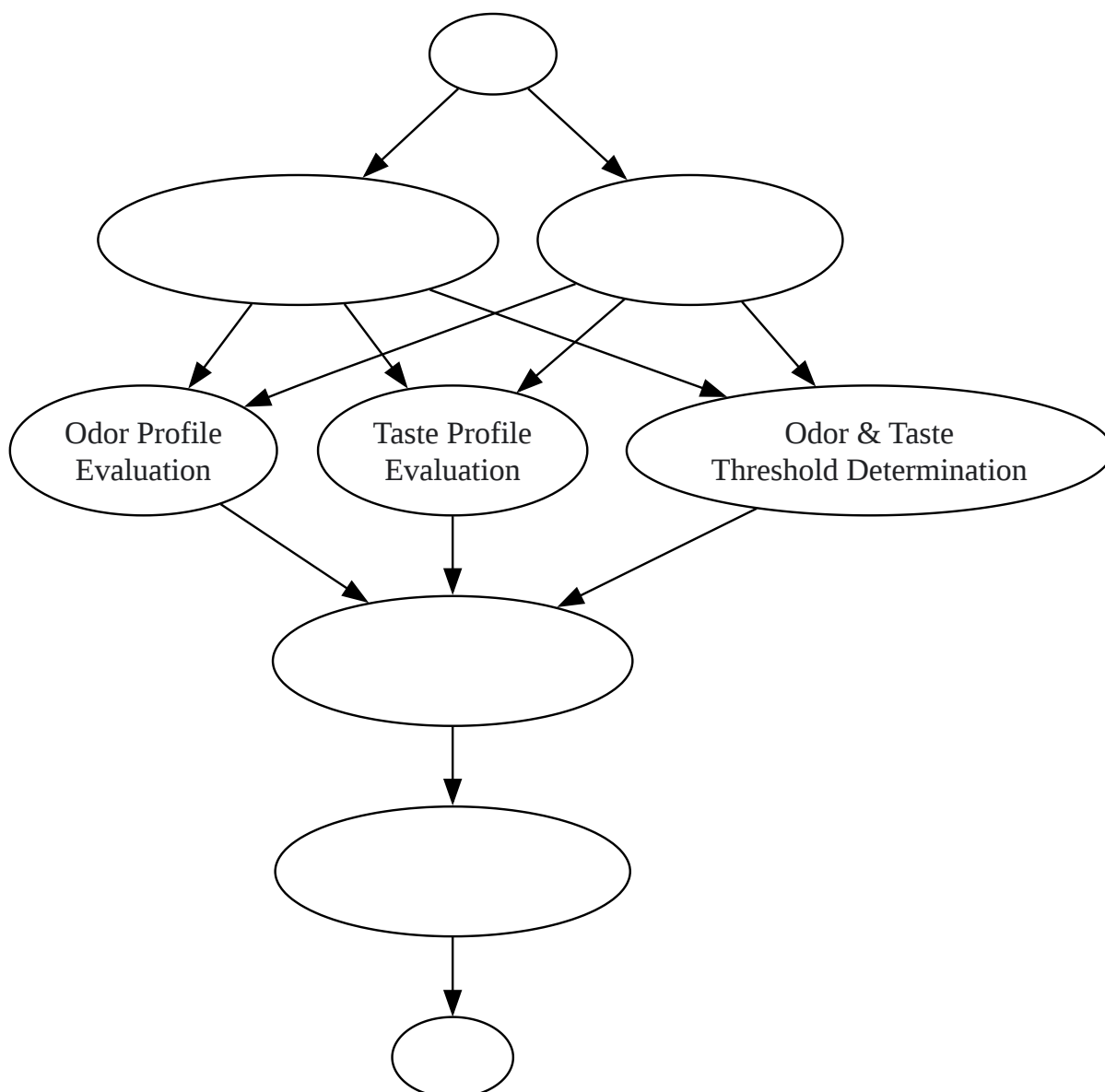
The perception of aldehydes is a complex process involving multiple olfactory receptors (ORs). [12][13][14] While the specific receptors for **2-Methylheptanal** have not been identified, it is understood that a single odorant can be recognized by multiple receptors, and a single receptor can be activated by multiple odorants in a combinatorial manner.[13][14] The initial interaction occurs in the olfactory epithelium, where odorant molecules bind to ORs on the surface of olfactory sensory neurons. This binding initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. Some research also suggests that aldehydes may be detected through their hydrated gem-diol form in the aqueous environment of the nasal mucus.[15]



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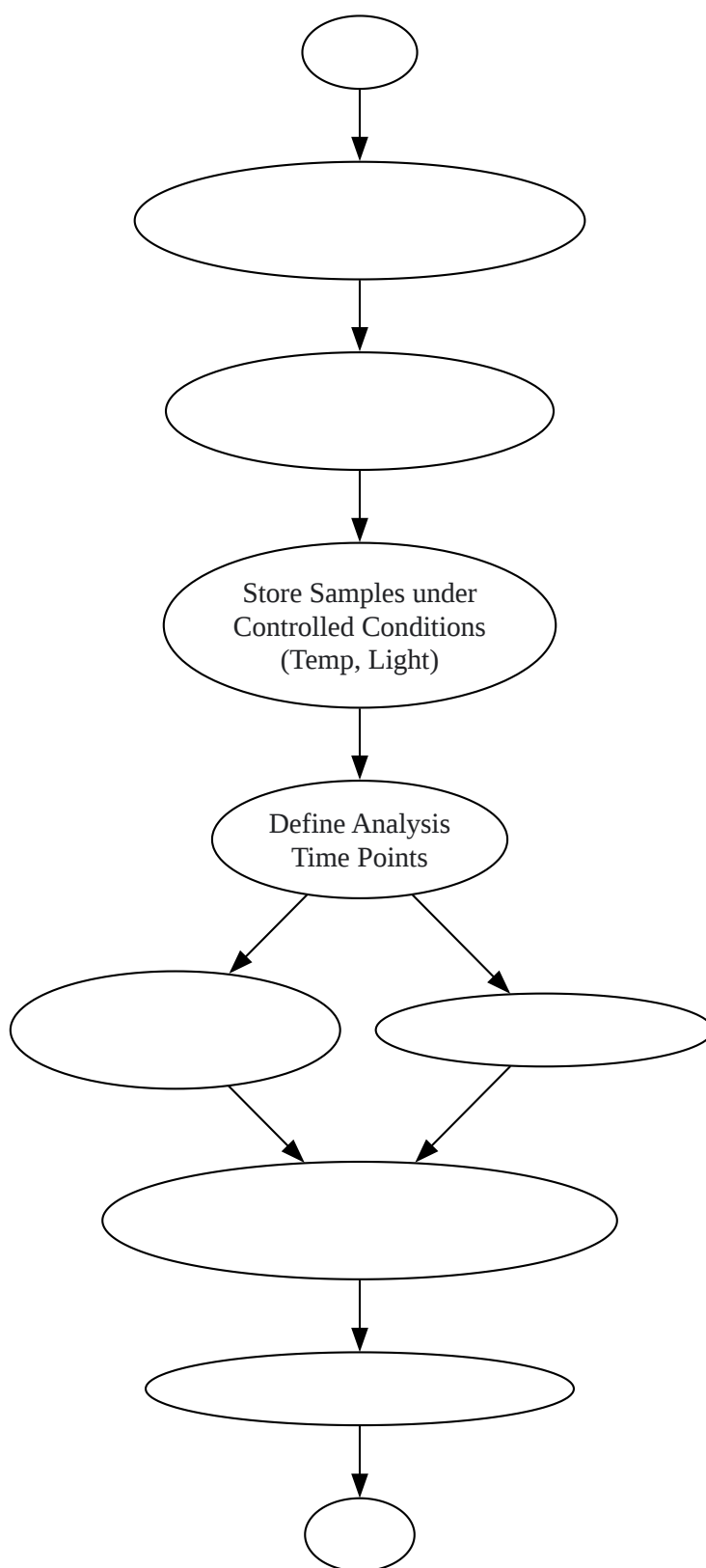
Experimental Workflows

Workflow for Sensory Characterization



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Workflow for Application Stability Testing



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Conclusion

2-Methylheptanal presents an interesting opportunity for the flavor and fragrance industry due to the desirable sensory characteristics of its structural isomers. While specific data on its sensory profile, regulatory status, and application levels are currently lacking, the protocols and information provided in these notes offer a robust framework for researchers and developers to systematically evaluate its potential. Further research, particularly in sensory panel evaluations and safety assessments, is necessary to fully establish its viability as a commercial flavor and fragrance ingredient.

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